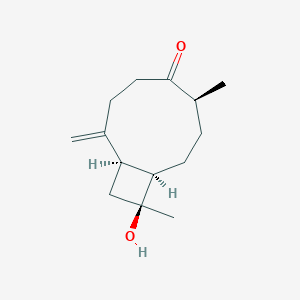

Nanonorcaryophyllene B

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22O2 |

|---|---|

Molecular Weight |

222.32 g/mol |

IUPAC Name |

(1R,6S,9R,10S)-10-hydroxy-6,10-dimethyl-2-methylidenebicyclo[7.2.0]undecan-5-one |

InChI |

InChI=1S/C14H22O2/c1-9-5-7-13(15)10(2)4-6-12-11(9)8-14(12,3)16/h10-12,16H,1,4-8H2,2-3H3/t10-,11-,12+,14-/m0/s1 |

InChI Key |

SNRJRYXYMKILLJ-FMSGJZPZSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@@H](C[C@]2(C)O)C(=C)CCC1=O |

Canonical SMILES |

CC1CCC2C(CC2(C)O)C(=C)CCC1=O |

Synonyms |

nanonorcaryophyllene B |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Purification of Nanonorcaryophyllene B

Chromatographic Techniques for High-Resolution Separation

Chromatography is a fundamental technique for separating the components of a mixture. libretexts.org Its effectiveness lies in the differential partitioning of compounds between a stationary phase and a mobile phase. libretexts.orgthermopedia.com For complex natural product mixtures, high-resolution chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation of compounds that are soluble in a particular solvent. libretexts.orgresearchgate.net It offers high efficiency and sensitivity, making it a cornerstone in the analysis of multi-component samples in pharmaceutical and biomedical research. researchgate.net

While specific HPLC methodologies developed exclusively for Nanonorcaryophyllene B are not extensively detailed in the available literature, the separation of similar sesquiterpenoids and other natural products is well-established. semanticscholar.orgnih.gov A typical HPLC method involves a reversed-phase column (such as a C18 column) and a gradient elution system. nih.govnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the composition changing over the course of the analysis to achieve optimal separation. nih.gov A photodiode array (PDA) detector can be used for the detection and quantification of the separated compounds at their maximum absorption wavelengths. nih.gov

Table 1: Illustrative HPLC Parameters for Separation of Complex Natural Product Extracts This table is a generalized representation based on common HPLC practices for natural product separation and does not represent a specific analysis of this compound.

| Parameter | Setting |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 100% B over 40 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at 210 nm |

Gas Chromatography (GC) Applications in Isomer Separation

Gas Chromatography (GC) is an analytical separation technique used for volatile substances in the gas phase. libretexts.org In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing the stationary phase. libretexts.org This technique is particularly adept at separating isomers—compounds with the same molecular formula but different structural arrangements. researchgate.netlibretexts.org

The application of GC for the specific analysis of this compound has not been documented in detail. However, GC is widely used for the separation of caryophyllene (B1175711) and its various isomers and derivatives found in essential oils. libretexts.orgnih.gov The choice of the stationary phase is critical for achieving the desired separation of closely related isomers. nih.gov Capillary columns with specialized stationary phases, such as those based on cyclodextrins or specific polymers, can offer high resolution for chiral separations and the separation of positional isomers. researchgate.net

Table 2: General GC Parameters for the Analysis of Volatile Terpenoids This table provides a general overview of GC conditions often used for terpenoid analysis and is not specific to this compound.

| Parameter | Setting |

| Column | Capillary column (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (2 min hold), then ramp to 240 °C at 3 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Microscale Isolation Strategies for Scarce this compound Analogues

When dealing with natural products that are present in very small quantities, such as rare analogues of this compound, microscale isolation strategies become crucial. These methods are designed to handle minute amounts of material, minimizing loss and maximizing the yield of the target compound.

The initial step in isolating scarce compounds often involves a preliminary fractionation of the crude extract to concentrate the compounds of interest. nih.gov This can be followed by preparative Thin-Layer Chromatography (TLC) or, more commonly, by preparative or semi-preparative HPLC. These techniques allow for the collection of small, highly purified fractions of the desired compound. The use of highly sensitive detection methods, such as mass spectrometry coupled with HPLC (HPLC-MS), is essential for identifying and targeting the scarce analogues during the isolation process. semanticscholar.org The entire process requires careful handling to avoid degradation of the light-, heat-, and oxygen-sensitive compounds. nih.gov

Comprehensive Structural Elucidation of Nanonorcaryophyllene B

Chiroptical Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) Spectroscopy Applications

Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules like Nanonorcaryophyllene B. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides information about the spatial arrangement of atoms and functional groups.

For this compound, the CD spectrum would be expected to exhibit characteristic Cotton effects, which are positive or negative bands corresponding to specific electronic transitions within the molecule's chromophores. The position and sign of these Cotton effects are highly sensitive to the stereochemistry of the molecule.

Hypothetical CD Data for this compound:

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Assignment |

| ~290 | Positive | n → π* transition of the carbonyl group |

| ~240 | Negative | π → π* transition of the enone system |

The interpretation of this hypothetical data would involve comparing the experimental CD spectrum with that of known related compounds or with spectra predicted by computational methods. A positive Cotton effect for the n → π* transition of the carbonyl group, for instance, could be correlated with a specific absolute configuration at the stereocenters adjacent to this functional group, based on established empirical rules such as the octant rule for ketones.

X-ray Crystallography for Solid-State Structure Confirmation

While spectroscopic methods provide valuable information about the structure of a molecule in solution, X-ray crystallography offers unambiguous confirmation of the solid-state structure, including the precise spatial arrangement of all atoms and the absolute stereochemistry.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a significant step in its structural elucidation. The resulting crystallographic data would provide a definitive three-dimensional model of the molecule.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 15.78 |

| Volume (ų) | 1660.5 |

| Z | 4 |

| R-factor | < 0.05 |

The successful determination of the crystal structure would not only confirm the connectivity of the atoms but also establish the relative and absolute stereochemistry of all chiral centers within the molecule, providing a solid foundation for understanding its biological activity.

Computational and Computer-Assisted Structure Elucidation (CASE) Approaches

In modern natural product chemistry, computational methods are indispensable tools for structural elucidation, often used in conjunction with experimental data. These approaches can range from predicting spectroscopic properties to performing conformational analysis.

For this compound, computational chemistry could be employed in several ways:

Prediction of Spectroscopic Data: Density Functional Theory (DFT) calculations could be used to predict the ¹³C and ¹H NMR chemical shifts for different possible stereoisomers of this compound. Comparison of these predicted spectra with the experimental data would help to identify the correct isomer.

CD Spectrum Simulation: Time-dependent DFT (TD-DFT) calculations can simulate the CD spectrum for a given absolute configuration. Matching the simulated spectrum with the experimental one provides strong evidence for the assigned absolute stereochemistry.

Conformational Analysis: Molecular mechanics or DFT calculations can be used to determine the most stable conformation(s) of this compound. This information is crucial for interpreting spectroscopic data, particularly NOE (Nuclear Overhauser Effect) correlations in NMR spectroscopy.

Synthetic and Biosynthetic Pathways of Nanonorcaryophyllene B

Biosynthetic Pathway Elucidation of Nanonorcaryophyllene B and Related Caryophyllanes

The biosynthesis of caryophyllane-type sesquiterpenoids is a complex process involving a series of enzymatic reactions that construct the characteristic fused-ring system from a linear precursor. While the specific pathway for this compound has not been fully detailed, its biosynthesis can be inferred from the well-established pathways of related caryophyllanes.

The biosynthesis of all sesquiterpenes, including the caryophyllanes, originates from the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.com In most eukaryotes, these precursors are generated through the mevalonate (B85504) (MVA) pathway. mdpi.comresearchgate.net The initial steps of the MVA pathway involve the conversion of acetyl-CoA to mevalonic acid, a rate-limiting step often catalyzed by the enzyme HMG-CoA reductase. mdpi.com

Through a series of phosphorylation and decarboxylation steps, mevalonic acid is converted to IPP. mdpi.com Three of these C5 units are then sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). researchgate.netnih.gov This (E,E)-FPP is the direct acyclic precursor for the cyclization reaction that leads to the diverse array of sesquiterpenoid skeletons, including the caryophyllane core. mdpi.comnih.gov The "nanonor" designation in this compound indicates the loss of a carbon atom, suggesting that its biosynthesis involves not only the cyclization of FPP but also a subsequent carbon-carbon bond cleavage or an alternative biosynthetic route from a C14 precursor, although the former is more commonly observed in terpenoid biosynthesis. caltech.edu

The crucial step in the formation of the caryophyllane skeleton is the cyclization of FPP, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (or cyclases). nih.govresearchgate.net For the biosynthesis of the parent compound, β-caryophyllene, the enzyme positions the FPP molecule in its active site to facilitate a complex cascade of reactions. This begins with the ionization of the pyrophosphate group, generating a farnesyl cation. mdpi.com The cation then undergoes an intramolecular cyclization to form an 11-membered ring intermediate, the humulyl cation. mdpi.comnih.gov A subsequent transannular C-C bond formation within this intermediate establishes the characteristic bicyclo[7.2.0]undecane skeleton of the caryophyllanes. nih.gov

In many organisms, the genes encoding the enzymes for a specific metabolic pathway are located together in the genome in what is known as a biosynthetic gene cluster (BGC). plos.orgnih.govmdpi.com While a specific BGC for this compound has not yet been identified, the discovery of BGCs for other terpenoids suggests that the genes for the caryophyllane synthase and subsequent modifying enzymes (e.g., cytochrome P450 monooxygenases, dehydrogenases) responsible for the final structure of this compound are likely clustered together in the genome of the source organism, the soft coral Sinularia nanolobata. plos.orgmdpi.comknapsackfamily.com Investigation of the genome of this organism would be the definitive approach to elucidating the precise enzymatic machinery involved in its formation.

The stereochemistry of natural products is a critical determinant of their biological activity. This compound possesses several stereocenters, and their precise arrangement is dictated by the enzymatic processes during its biosynthesis. The key to this stereochemical control lies within the active site of the sesquiterpene synthase. researchgate.net The enzyme acts as a template, forcing the flexible FPP precursor to adopt a specific conformation that pre-organizes it for the desired cyclization cascade. researchgate.net This conformational control ensures that the C-C bonds are formed with the correct orientation, leading to a specific stereoisomer.

For instance, the formation of the cis-fused cyclobutane (B1203170) ring found in some caryophyllanes is a result of the specific folding of the humulyl cation intermediate within the enzyme's active site. nih.gov The relative stereochemistry of this compound, particularly the cis configuration of the caryophyllane skeleton, is thought to be a key feature for its biological activity. nih.gov The enzymes responsible for the subsequent oxidative modifications and potential C-C bond cleavage to form the "nanonor" structure would also exhibit high stereospecificity, ensuring the final product has the correct three-dimensional architecture.

Chemical Synthesis Strategies for this compound and its Analogues

While a total synthesis of this compound has not been explicitly reported in the reviewed literature, the synthesis of related caryophyllane sesquiterpenoids provides a roadmap for how this molecule could be constructed in the laboratory. Such synthetic efforts are crucial for confirming the proposed structure of a natural product and for providing access to larger quantities for biological evaluation.

The total synthesis of a natural product serves as the ultimate proof of its structure. For complex molecules like the caryophyllanes, synthetic routes often involve the strategic construction of the bicyclic core, followed by the installation of the necessary functional groups. A common approach for related compounds has been to utilize readily available chiral starting materials to build up the carbon skeleton. nih.gov For example, the synthesis of other marine-derived sesquiterpenoids has been achieved from (-)-caryophyllene oxide, a naturally abundant starting material. nih.govacs.org

A hypothetical synthesis of this compound could involve the creation of the bicyclo[7.2.0]undecane system through a key macrocyclization reaction, followed by functional group manipulations to install the ketone and hydroxyl groups. baranlab.org The challenge of the missing carbon atom could be addressed either by starting with a C14 building block or by developing a selective degradation reaction on a C15 caryophyllane intermediate. The successful completion of a total synthesis would not only confirm the structure of this compound but also provide a platform for the synthesis of analogues with potentially improved biological properties.

A major challenge in the synthesis of this compound and its analogues is the control of stereochemistry. Modern organic synthesis employs a variety of stereoselective and stereospecific reactions to achieve this. A stereoselective reaction is one in which one stereoisomer is formed preferentially over others, while a stereospecific reaction is one in which the stereochemistry of the starting material dictates the stereochemistry of the product. egrassbcollege.ac.in

In the context of caryophyllane synthesis, diastereoselective reactions are often used to control the relative stereochemistry of the newly formed chiral centers. egrassbcollege.ac.in This can be achieved through the use of chiral auxiliaries, chiral catalysts, or by taking advantage of the inherent stereochemistry of a substrate to direct the approach of a reagent. For example, substrate-directed reactions, where a functional group on the starting material guides the reagent to a specific face of the molecule, are powerful tools for establishing stereocenters. nih.gov The synthesis of enantiomerically pure this compound would likely require an enantioselective approach, such as an asymmetric catalysis step early in the synthesis to establish the absolute stereochemistry, which is then carried through subsequent transformations. rsc.orgosi.lv

Semisynthetic Modifications and Derivatization from Natural Precursors

The field of semisynthesis leverages naturally occurring compounds as starting materials for the creation of novel molecules with potentially enhanced or altered chemical and biological properties. wikipedia.org This approach is particularly valuable for complex molecules where total synthesis is economically or chemically challenging. wikipedia.org In the context of this compound, a norsesquiterpenoid isolated from the soft coral Sinularia nanolobata, its natural precursor is β-caryophyllene. Current time information in Bangalore, IN.nih.gov However, a thorough review of existing scientific literature reveals a notable absence of studies specifically detailing the semisynthetic modification and derivatization of this compound itself.

While direct derivatization of this compound has not been reported, the extensive research into the modification of its parent compound, β-caryophyllene, provides a valuable framework for potential future investigations. β-caryophyllene, a widely available bicyclic sesquiterpene, has been the subject of numerous derivatization studies. wikipedia.orgugm.ac.idtandfonline.com These modifications often target the reactive double bonds within the caryophyllene (B1175711) structure, leading to a diverse array of derivatives, including oxides and hydroxides. wikipedia.orgtandfonline.com

One of the most well-known derivatives of β-caryophyllene is caryophyllene oxide. wikipedia.org The metabolism of β-caryophyllene can proceed through the formation of (-)-caryophyllene oxide, which can be further metabolized to 14-hydroxycaryophyllene. wikipedia.org This highlights a natural pathway for the derivatization of the caryophyllene skeleton.

Research into the solvolysis of caryophyllen-8β-yl derivatives has led to the synthesis of a related nor-caryophyllene structure, 12-nor-8α-presilphiperfolan-9β-ol. acs.org This transformation demonstrates that the caryophyllane framework can be chemically rearranged to produce novel nor-sesquiterpenoid structures. acs.org Although not a direct derivatization of this compound, this research illustrates the potential for creating diverse molecular architectures from caryophyllene-based precursors.

Structure Activity Relationship Sar and Mechanistic Investigations of Nanonorcaryophyllene B

Elucidation of Structure-Activity Relationships in Nanonorcaryophyllene B Analogues

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, subtle changes in its chemical architecture can lead to significant differences in its effects, highlighting the importance of SAR studies.

Impact of Stereochemistry on Biological Activity (e.g., cis-trans Isomerism)

Stereochemistry, the spatial arrangement of atoms within a molecule, plays a pivotal role in the biological activity of many natural products. In the case of this compound, this principle is strikingly evident through the comparison of its isomers. Research has demonstrated that this compound exhibits potent cytotoxic effects against liver and colorectal cancer cells. mdpi.comsemanticscholar.org In stark contrast, its corresponding trans-isomer shows no such activity. mdpi.comsemanticscholar.org This pronounced difference underscores the critical importance of the cis-configuration at the ring junction of the caryophyllane skeleton for its cytotoxic properties. This finding suggests that the specific three-dimensional shape conferred by the cis-isomer is essential for its interaction with biological targets, thereby initiating the cascade of events leading to cell death in cancer cells.

The broader class of caryophyllane sesquiterpenes, which includes the well-studied β-caryophyllene and its cis-isomer isocaryophyllene, also exhibits stereoisomer-dependent activities, further reinforcing the significance of stereochemistry in this class of compounds. mdpi.com

Identification of Pharmacophoric Features within the Nanonorcaryophyllene Skeleton

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. While specific pharmacophore models for this compound are not extensively detailed in the current literature, we can infer key features from its known structure and the general characteristics of caryophyllane sesquiterpenes.

The core pharmacophoric elements of the nanonorcaryophyllene skeleton likely include:

The Bicyclic Core: The strained bicyclo[7.2.0]undecane ring system provides a rigid scaffold that dictates the spatial orientation of the functional groups.

The Ketone Group: The presence of a ketone functional group introduces a polar region capable of acting as a hydrogen bond acceptor, which could be crucial for binding to target proteins.

The Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing additional points of interaction with a biological target.

The Methyl Groups: These hydrophobic groups contribute to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic regions of target proteins.

The combination and spatial arrangement of these features are critical for the biological activity of this compound.

Rational Design and Synthesis of this compound Derivatives for SAR Probing

The rational design and synthesis of derivatives are a cornerstone of medicinal chemistry, allowing for a systematic exploration of a molecule's SAR. mdpi.com While specific synthetic derivatives of this compound for SAR probing are not yet widely reported, general strategies can be proposed based on its structure and the synthesis of other sesquiterpene derivatives. researchgate.netnih.gov

Potential modifications to the this compound scaffold for SAR studies could include:

Modification of the Ketone Group: Reduction to the corresponding alcohol or conversion to other functional groups such as an oxime or hydrazone would probe the importance of the ketone's hydrogen bonding capacity and geometry.

Esterification or Etherification of the Hydroxyl Group: These modifications would alter the polarity and hydrogen bonding capability of this group, providing insight into its role in target binding.

Modification of the Exocyclic Methylene Group: Reduction of the double bond or its conversion to an epoxide could reveal the significance of this feature for biological activity.

Introduction of New Substituents: Adding various functional groups at different positions on the bicyclic core could lead to the discovery of derivatives with enhanced potency or altered selectivity.

Such synthetic efforts would be instrumental in building a comprehensive SAR model for the nanonorcaryophyllene class of compounds, guiding the design of more potent and selective analogs.

Molecular and Cellular Mechanisms of Action of this compound

Understanding the molecular and cellular mechanisms by which this compound exerts its cytotoxic effects is crucial for its development as a potential anticancer agent. While research is ongoing, studies on related caryophyllane sesquiterpenes provide valuable clues.

Investigation of Specific Molecular Targets and Binding Interactions

The identification of specific molecular targets is a key step in elucidating the mechanism of action of a bioactive compound. For caryophyllane sesquiterpenes, several potential molecular targets have been identified in cancer cells, which may also be relevant for this compound. These include:

ATP-binding cassette (ABC) transporters: These proteins are involved in multidrug resistance in cancer cells by pumping chemotherapeutic drugs out of the cell. Some caryophyllane sesquiterpenes have been shown to modulate the activity of ABC transporters, which could enhance the efficacy of other anticancer drugs. mdpi.comsemanticscholar.org

Cannabinoid Receptor 2 (CB2): β-caryophyllene is a known agonist of the CB2 receptor, and activation of this receptor has been linked to apoptosis in cancer cells. semanticscholar.orgmdpi.com Given the structural similarity, this compound could potentially interact with this or other cannabinoid receptors.

Other Cellular Proteins: The cytotoxic effects of this compound are likely mediated by its interaction with various intracellular proteins, leading to the disruption of critical cellular processes.

Further research is needed to definitively identify the direct binding partners of this compound within cancer cells.

Modulation of Intracellular Signaling Pathways (e.g., Akt/PKB pathway, STAT3 signaling)

Intracellular signaling pathways are complex networks that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. Caryophyllane sesquiterpenes have been shown to modulate several key signaling pathways implicated in cancer progression.

Akt/PKB Pathway: The Akt/PKB signaling pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. nih.govresearchgate.net Some studies have indicated that caryophyllane sesquiterpenes can inhibit the Akt pathway, leading to decreased cell viability and induction of apoptosis. semanticscholar.orgresearchgate.net It is plausible that the cytotoxic activity of this compound in liver and colorectal cancer cells is, at least in part, mediated by the inhibition of the Akt/PKB pathway.

STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis. mdpi.com The inhibition of STAT3 signaling is a promising strategy for cancer therapy. Several caryophyllane sesquiterpenes have been reported to inhibit the activation of STAT3. mdpi.comsemanticscholar.orgmdpi.com Therefore, it is conceivable that this compound may also exert its anticancer effects through the modulation of the STAT3 signaling cascade.

The table below summarizes the potential effects of this compound and related compounds on these signaling pathways.

| Compound/Class | Signaling Pathway | Observed/Potential Effect | Reference(s) |

| This compound | Akt/PKB | Potential Inhibition | semanticscholar.org |

| This compound | STAT3 | Potential Inhibition | mdpi.comsemanticscholar.orgmdpi.com |

| Caryophyllane Sesquiterpenes | Akt/PKB | Inhibition | semanticscholar.orgresearchgate.net |

| Caryophyllane Sesquiterpenes | STAT3 | Inhibition | mdpi.comsemanticscholar.orgmdpi.com |

Further mechanistic studies are required to confirm the direct effects of this compound on these and other signaling pathways and to fully understand its mode of action.

Cellular Response Phenotypes (e.g., modulation of cell proliferation, induction of specific cellular processes)

This compound, a 13-norcaryophyllene class sesquiterpenoid, has demonstrated significant effects on cellular response phenotypes, particularly in the context of cancer cell proliferation. Research has shown that this compound exhibits potent cytotoxic activity against various cancer cell lines. nih.govsemanticscholar.org This stands in contrast to its trans-isomer, Nanonorcaryophyllene A, which shows null activity, highlighting the stereospecificity of its biological function. semanticscholar.org

The cytotoxic effects of this compound have been observed in liver and colorectal cancer cells. semanticscholar.org The cis-configuration of the caryophyllane skeleton in this compound is suggested to be a critical chemical feature for its ability to target specific factors within cancer cells, thereby inhibiting their growth and proliferation. semanticscholar.org This suggests that the spatial arrangement of the molecule is crucial for its interaction with cellular targets that mediate its antiproliferative effects.

The demonstrated cytotoxicity of this compound points towards its potential to modulate cell proliferation, a key hallmark of cancer. The induction of cell death in cancer cell lines is a primary indicator of its potential as an antiproliferative agent. While the precise molecular mechanisms and signaling pathways triggered by this compound are yet to be fully elucidated, the existing data strongly supports its role in inhibiting the proliferation of cancer cells.

Table 1: Cytotoxicity of this compound against various cancer cell lines

| Cell Line | Cancer Type | Activity |

| Liver Cancer Cells | Hepatocellular Carcinoma | Strong Cytotoxicity |

| Colorectal Cancer Cells | Colorectal Carcinoma | Strong Cytotoxicity |

This table is generated based on information indicating strong cytotoxicity in liver and colorectal cancer cells. semanticscholar.org

Interactions with Efflux Transporters (e.g., ABC transporters)

While direct studies on the interaction of this compound with efflux transporters are limited, the broader class of caryophyllane sesquiterpenes, to which it belongs, has been shown to modulate the activity of ATP-binding cassette (ABC) transporters. mdpi.comnih.govmdpi.commdpi.com These transporters, such as P-glycoprotein (P-gp or ABCB1), multidrug resistance-associated protein 1 (MRP1), and MRP2, are key players in the development of multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic drugs. mdpi.commdpi.com

Caryophyllane sesquiterpenes like β-caryophyllene and β-caryophyllene oxide have been identified as chemosensitizing agents that can reverse MDR by interacting with ABC transporters. mdpi.comresearchgate.net The proposed mechanisms for this interaction are multifaceted and include:

Direct inhibition: These lipophilic compounds can directly bind to the substrate-binding sites of ABC transporters, competitively inhibiting the efflux of anticancer drugs. nih.govmdpi.com

Modulation of transporter expression: Caryophyllane sesquiterpenes may influence the expression levels of ABC transporter proteins, potentially through the inhibition of signaling pathways like STAT3, which regulates the mdr1 gene. nih.govresearchgate.net

Alteration of membrane properties: By inserting into the lipid bilayer, these sesquiterpenes can alter the fluidity and conformation of the cell membrane, which in turn can indirectly affect the function of embedded transporters like P-gp. mdpi.comnih.gov

Given that this compound is a lipophilic caryophyllane sesquiterpene, it is plausible that it shares these modulatory effects on ABC transporters. The structural similarities suggest that it could also act as a substrate or inhibitor for these efflux pumps, thereby potentially enhancing the intracellular concentration and efficacy of co-administered anticancer drugs. The ability of other sesquiterpenes to be transported by specific plant ABC transporters, such as the involvement of AaPDR3 in β-caryophyllene transport, further supports the general interaction between this class of compounds and ABC transporters. frontiersin.org

Table 2: Potential Interactions of Caryophyllane Sesquiterpenes with ABC Transporters

| Transporter Family | Specific Transporter | Observed Effect of Caryophyllane Sesquiterpenes | Potential Implication for this compound |

| ABCB | P-glycoprotein (P-gp/MDR1/ABCB1) | Inhibition of efflux, modulation of expression. mdpi.commdpi.comresearchgate.net | Potential to reverse P-gp-mediated multidrug resistance. |

| ABCC | MRP1, MRP2 | Modulation of efflux. mdpi.com | Potential to overcome MRP-mediated drug resistance. |

This table summarizes the known interactions of related caryophyllane sesquiterpenes and extrapolates the potential, yet unconfirmed, interactions of this compound.

Advanced Analytical Methods for Quantitative and Trace Analysis of Nanonorcaryophyllene B

High-Sensitivity Detection and Quantification Methodologies

Specific high-sensitivity detection and quantification methods developed exclusively for Nanonorcaryophyllene B have not been detailed in peer-reviewed literature. Generally, the analysis of sesquiterpenes involves techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive detection. However, without specific studies on this compound, validated methods, including limits of detection (LOD) and quantification (LOQ), remain unpublished.

Development of Hyphenated Techniques for Complex Biological Matrices

The analysis of compounds within complex biological matrices like plasma, urine, or tissue homogenates typically requires sophisticated hyphenated techniques to achieve the necessary selectivity and sensitivity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are standard for such applications. These methods allow for the separation of the analyte from matrix components and its subsequent sensitive detection and quantification.

While these techniques are broadly applicable to sesquiterpenes, the specific extraction procedures, chromatographic conditions, and mass spectrometric parameters for this compound from biological samples have not been published. Research into its metabolic fate and distribution in biological systems would necessitate the development and validation of such methods.

Methodological Advancements in this compound Profiling

Profiling of this compound, which would involve mapping its presence and concentration in various samples or under different conditions, is contingent on the development of robust analytical methodologies. Advances in high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) could provide the basis for future profiling studies. These technologies would enable the accurate identification and quantification of this compound and its potential metabolites.

At present, there are no specific reports on methodological advancements for profiling this particular compound. Future research in this area would be a prerequisite for understanding its pharmacological and toxicological profiles in greater detail.

Data Tables

Due to the lack of specific analytical data for this compound in the available scientific literature, data tables for detection limits, quantification ranges, or recovery in biological matrices cannot be generated at this time.

Theoretical and Computational Chemistry Studies on Nanonorcaryophyllene B

Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. unipd.it These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various other properties with high accuracy. eurekalert.org

Conformational Analysis: The biological activity of a flexible molecule like Nanonorcaryophyllene B is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformers that a molecule is likely to adopt. biomedres.uslibretexts.org The process involves a systematic search of the molecule's potential energy surface. For a bicyclic system like the caryophyllane skeleton, this can be complex. Computational methods like the CREST (Conformer-Rotamer Ensemble Sampling Tool) approach, often paired with fast semiempirical quantum mechanics methods, can efficiently explore the conformational space to find a complete ensemble of structures. researchgate.net These initial structures are then typically subjected to geometry optimization and energy refinement using more accurate DFT methods. researchgate.net

Spectroscopic Prediction: Quantum chemistry is a powerful tool for predicting spectroscopic data, which is essential for structural elucidation of new compounds. mpg.de After obtaining optimized geometries of the most stable conformers, properties like Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated. nih.gov These predicted spectra can be compared with experimental data to confirm the proposed structure or to help assign signals in complex spectra. Given that this compound is a known compound, such calculations can serve to validate the accuracy of the computational methods for this class of molecules. For instance, the NMR data for new norcaryophyllenoids have been compared to known compounds like nanonorcaryophyllene A to aid in their identification. nih.govsemanticscholar.org A similar approach using computationally predicted data provides a powerful complementary tool.

Below is a hypothetical table illustrating how calculated NMR data could be compared with experimental values for a key carbon atom in the this compound skeleton.

Table 1: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes to demonstrate the application of the methodology, as specific computational studies on this compound are not publicly available.

| Atom | Computational Method | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|---|

| C-9 | B3LYP/6-31G(d) | 47.5 | 48.2 | -0.7 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

While quantum chemistry explains the properties of the isolated molecule, molecular docking and dynamics simulations are used to predict how it interacts with biological macromolecules, such as proteins. mdpi.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a target receptor. mdpi.comscielo.org.co Given the strong cytotoxicity of this compound against liver and colorectal cancer cells, a key application of docking would be to identify its potential protein targets. mdpi.com For example, studies on other cytotoxic natural products often investigate targets like protein kinases, DNA gyrase, or penicillin-binding proteins. semanticscholar.orgbiomedpharmajournal.org

The docking process involves preparing the 3D structures of this compound (from conformational analysis) and the potential target protein. A docking algorithm then systematically samples many possible binding poses of the ligand in the protein's active site, scoring each pose based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.comals-journal.com The results can rank potential targets and provide a specific binding hypothesis, highlighting key amino acid residues that interact with the compound. biomedpharmajournal.org

Table 2: Hypothetical Molecular Docking Results for this compound against a Cancer-Related Protein Target This table is illustrative, as specific docking studies on this compound are not publicly available.

| Target Protein | Putative Binding Site | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|---|

| Protein Kinase B (Akt1) | Allosteric Pocket | -9.8 | Leu88, Val120, Tyr254 | Hydrophobic, van der Waals |

Molecular Dynamics (MD) Simulations: Following molecular docking, molecular dynamics (MD) simulations can be used to refine the binding pose and assess the stability of the ligand-protein complex over time. nobelprize.orgnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the system. wustl.edu For the this compound-protein complex, an MD simulation could reveal:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand, one can see if it remains stably bound in the predicted pose. mdpi.com

Flexibility and Conformational Changes: MD shows how the protein and ligand adapt to each other upon binding. nih.gov

Key Persistent Interactions: It helps identify which interactions (e.g., hydrogen bonds) are consistently maintained throughout the simulation, suggesting their importance for binding. mdpi.com

These simulations provide a more realistic and detailed understanding of the binding event than the static picture offered by docking alone. nobelprize.org

Chemoinformatics and Virtual Screening Approaches for this compound Related Compounds

Chemoinformatics and virtual screening are computational strategies used to analyze large chemical datasets and identify promising new molecules. nih.govnih.gov

Chemoinformatics: Chemoinformatics applies information technology to solve chemical problems, particularly in drug discovery. nih.gov For this compound, chemoinformatic tools could be used to generate a virtual library of related compounds. Starting with the caryophyllane scaffold, new analogues could be created in silico by modifying functional groups, changing stereochemistry, or altering ring sizes. These libraries of virtual compounds then become the input for screening campaigns.

Virtual Screening: Virtual screening (VS) is the computational equivalent of high-throughput screening, used to search large compound libraries for molecules with desired properties. nih.gov There are two main approaches:

Structure-Based Virtual Screening (SBVS): If a protein target for this compound is known or has been identified through docking, SBVS can be used to dock a large library of related compounds against it. mdpi.commdpi.com The compounds are then ranked by their docking scores, and the top-ranked "hits" are selected for further investigation. als-journal.com

Ligand-Based Virtual Screening (LBVS): If no 3D structure of a target is available, LBVS can be used. nih.gov This method searches for molecules in a database that have similar chemical features (a pharmacophore) or shapes to a known active compound, in this case, this compound. mdpi.com

A successful virtual screening campaign can efficiently filter millions of potential compounds down to a manageable number of promising candidates for chemical synthesis and biological testing, significantly saving time and resources. rsc.org

Table 3: A Representative Workflow for Virtual Screening of this compound Analogs

| Step | Description | Tools/Methods | Objective |

|---|---|---|---|

| 1. Library Generation | Create a virtual library of compounds based on the this compound scaffold. | Combinatorial library enumeration software. | Explore chemical space around the lead compound. |

| 2. Virtual Screening | Dock the entire library against a validated protein target. | Molecular docking programs (e.g., Glide, AutoDock). mdpi.combiomedpharmajournal.org | Identify compounds that bind effectively to the target. |

| 3. Filtering | Filter hits based on predicted drug-like properties (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. | SwissADME, AdmetSAR. mdpi.comcellbiopharm.com | Select candidates with favorable pharmacokinetic properties. |

| 4. Hit Selection | Visually inspect the binding modes of the top-ranked, filtered compounds. | Molecular visualization software (e.g., ChimeraX, PyMOL). als-journal.com | Select a final, diverse set of high-potential candidates for synthesis. |

Future Research Trajectories and Broader Academic Impact of Nanonorcaryophyllene B Studies

Exploration of Undiscovered Natural Sources and Chemodiversity of Norcaryophyllenoids

While initial studies have identified Nanonorcaryophyllene B in specific plant species, a vast and largely untapped diversity of other potential natural sources likely exists. Caryophyllane sesquiterpenes are widely distributed in nature, particularly in plant essential oils, but also in fungi and marine organisms. nih.gov Future research should focus on a systematic exploration of these diverse environments to uncover new sources of this compound and other norcaryophyllenoids. This exploration of "chemodiversity," the variety of specialized metabolites within and between species, is crucial for discovering novel chemical structures with potentially unique biological activities. frontiersin.orgnih.gov

Plants, in particular, harbor a tremendous chemodiversity of specialized metabolites. nih.gov The intraspecific chemodiversity of terpenoids, for instance, can be remarkably high in some plant species, leading to the existence of distinct chemotypes with varying terpenoid compositions. frontiersin.org A comprehensive screening of different plant genera, especially those known to produce other caryophyllane-type sesquiterpenes, could lead to the identification of new norcaryophyllenoid scaffolds. Advanced analytical techniques, such as high-throughput screening coupled with mass spectrometry and NMR spectroscopy, will be instrumental in this endeavor. The discovery of new norcaryophyllenoids will not only expand the known chemical space of this compound class but also provide a richer library of molecules for biological screening and structure-activity relationship studies.

Innovations in Synthetic Methodologies for Complex Terpenoids

The complex, strained ring system of this compound presents a significant challenge for chemical synthesis. Overcoming these synthetic hurdles will necessitate the development of innovative and efficient methodologies for the construction of complex terpenoid skeletons. Recent advancements in terpene synthesis have been driven by new methods like asymmetric synthesis, biocatalytic synthesis, and flow chemistry. numberanalytics.com Strategies such as carbocation cyclization, Diels-Alder reactions, and radical cyclization are common approaches to building intricate ring systems found in terpenes. numberanalytics.com

Future synthetic efforts towards this compound and its analogs will likely involve a combination of these established methods and the development of entirely new synthetic strategies. A particularly promising approach is the integration of enzymatic transformations with traditional chemical synthesis. scienmag.comdrugtargetreview.com This "chemobiological" or "hybrid synthesis" approach can leverage the high selectivity and specificity of enzymes to perform challenging chemical transformations that are difficult to achieve with conventional reagents. drugtargetreview.comhznu.edu.cn The development of efficient and scalable total syntheses of this compound will not only provide access to larger quantities of the compound for further biological evaluation but will also showcase the power of modern synthetic organic chemistry in tackling complex molecular architectures. These new synthetic methods will have a broader impact on the synthesis of other structurally complex natural products.

Advanced Biosynthetic Engineering and Enzyme Characterization for this compound Production

Understanding the biosynthetic pathway of this compound is a key area for future research. Terpenoids are derived from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. mdpi.com Terpene synthases (TPSs) then catalyze the cyclization of acyclic prenyl diphosphates like farnesyl diphosphate (FPP) to form the diverse array of terpene scaffolds. mdpi.com Identifying and characterizing the specific terpene synthase and any subsequent modifying enzymes (e.g., cytochrome P450s, dehydrogenases) responsible for the formation of this compound is a critical first step.

Once the biosynthetic genes are identified, advanced biosynthetic engineering techniques can be employed to produce this compound in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae). mdpi.comnih.gov This approach, often referred to as synthetic biology, offers a sustainable and scalable alternative to chemical synthesis or extraction from natural sources. semanticscholar.org Engineering the host's metabolic pathways to increase the supply of precursors and optimizing the expression of the biosynthetic enzymes can lead to significantly enhanced production titers. nih.govnih.govbiorxiv.org Furthermore, the characterization of the enzymes involved in this compound biosynthesis will provide valuable insights into the mechanisms of terpene cyclization and functionalization, contributing to the broader understanding of enzyme catalysis. medigraphic.complos.orgnahrainuniv.edu.iqmdpi.comopenmicrobiologyjournal.com

Integrative Omics Approaches for Holistic Mechanistic Dissection

To gain a comprehensive understanding of the biological effects of this compound, future studies should employ integrative "omics" approaches. researchgate.net This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or organisms treated with the compound. arcjournals.org By integrating these large datasets, researchers can construct a holistic picture of the molecular pathways and networks that are perturbed by this compound. nih.govmdpi.com

For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can then provide a snapshot of the changes in the cellular metabolic profile. Combining these datasets can help to identify the direct molecular targets of this compound and elucidate its mechanism of action in a more comprehensive manner than traditional single-target approaches. researchgate.netarcjournals.org This systems-level understanding is crucial for identifying potential therapeutic applications and for predicting potential off-target effects. The application of multi-omics approaches is becoming increasingly important in plant science and drug discovery to understand complex biological systems. nih.govmdpi.com

Development of this compound as a Chemical Biology Tool or Mechanistic Probe

The unique structure and biological activity of this compound make it an attractive candidate for development as a chemical biology tool or mechanistic probe. nih.govnih.gov Chemical probes are small molecules that can be used to study biological processes in living systems. nih.govrsc.orguniversiteitleiden.nl By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to this compound, researchers can visualize its localization within cells and identify its binding partners.

Furthermore, synthetic analogs of this compound can be designed to act as specific inhibitors or activators of its molecular target(s). These probes can be used to dissect the function of specific proteins or pathways in a temporal and spatially controlled manner. nih.govnih.gov For example, if this compound is found to inhibit a particular enzyme, photo-crosslinkable analogs could be synthesized to covalently label the active site of the enzyme, facilitating its identification and characterization. The development of this compound-based chemical probes would not only advance our understanding of its own biological activity but also provide valuable tools for the broader cell biology and pharmacology communities.

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing Nanonorcaryophyllene B?

- Answer: Synthesis typically involves terpene cyclization or semi-synthetic modification of β-caryophyllene precursors, followed by purification via column chromatography. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and X-ray crystallography for stereochemical confirmation . Researchers must validate synthetic routes using control experiments (e.g., isotopic labeling) to trace reaction pathways and minimize byproducts .

Q. How should researchers conduct a systematic literature review on this compound?

- Answer: Use Boolean operators (e.g., "this compound" AND "biosynthesis") in academic databases (PubMed, SciFinder) to filter peer-reviewed studies. Prioritize recent publications (post-2020) to account for advancements in analytical techniques. Track citations via tools like Web of Science to identify foundational studies and emerging contradictions . Avoid non-peer-reviewed platforms (e.g., BenchChem) to ensure data reliability .

Q. What experimental controls are critical in preclinical studies involving this compound?

- Answer: Include vehicle controls (e.g., solvents like DMSO) to isolate compound-specific effects. Use positive controls (e.g., known bioactive analogs of β-caryophyllene) to benchmark activity. Replicate experiments across ≥3 biological replicates to assess variability, and document protocols in line with NIH preclinical guidelines (e.g., ARRIVE 2.0) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Answer: Analyze methodological disparities (e.g., cell line specificity, dosage ranges) across studies. Perform meta-analyses to identify trends or outliers, and validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo models). Cross-reference raw data repositories (e.g., NIST Chemistry WebBook) for spectral or chromatographic consistency .

Q. What computational strategies are effective for predicting this compound’s molecular interactions?

- Answer: Employ molecular docking (AutoDock Vina) to screen binding affinities with target proteins (e.g., CB2 receptors). Validate predictions with molecular dynamics simulations (GROMACS) to assess stability over time. Use cheminformatics tools (RDKit) to compare electrostatic potentials with structurally related sesquiterpenes .

Q. How should statistical analysis be tailored for dose-response studies of this compound?

- Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc corrections (Bonferroni) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance, and adhere to FAIR data principles for transparency .

Q. What advanced spectroscopic techniques can clarify this compound’s stereochemical ambiguity?

- Answer: Use chiral HPLC with polarimetric detection to separate enantiomers. Confirm absolute configuration via electronic circular dichroism (ECD) combined with density functional theory (DFT) calculations. Cross-validate with NOESY NMR to assess spatial proximity of substituents .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

- Answer: Systematically modify functional groups (e.g., hydroxylation, epoxidation) and assay bioactivity across multiple endpoints (e.g., anti-inflammatory, antimicrobial). Use principal component analysis (PCA) to correlate structural features with activity trends. Include negative controls (scrambled derivatives) to rule out nonspecific effects .

Methodological Considerations

- Data Integrity: Maintain lab notebooks with timestamps, raw data backups, and instrument calibration records. Use version-controlled software (e.g., LabArchives) for reproducibility .

- Ethical Reporting: Disclose conflicts of interest (e.g., funding sources) and avoid selective data omission. Follow COPE guidelines when submitting to journals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.